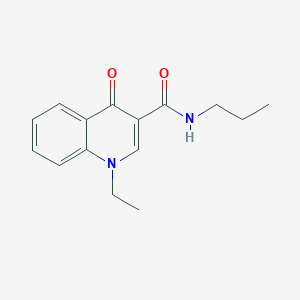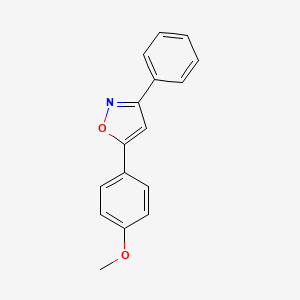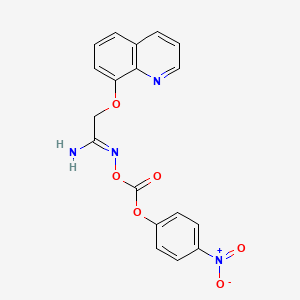![molecular formula C25H22N2O3 B12901928 Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate CAS No. 5335-99-9](/img/structure/B12901928.png)
Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is known for its unique chemical structure, which includes a quinoline moiety, a phenyl group, and an ethyl ester. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of 8-hydroxyquinoline, benzaldehyde, and ethyl 2-aminobenzoate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the specific functional groups introduced during the reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Medicine: Due to its metal chelation properties, it has been explored for its potential use in treating metal-related disorders.
Wirkmechanismus
The mechanism of action of Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate involves its ability to chelate metal ions. The quinoline moiety can bind to metal ions, inhibiting their catalytic activity. This property is particularly useful in the context of botulinum neurotoxins, where the compound can inhibit the neurotoxin’s activity by binding to its active site . The molecular targets include the metal ions present in the active site of the neurotoxin, and the pathways involved are related to the inhibition of acetylcholine release at neuromuscular junctions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its metal chelation properties and used in various medicinal applications.
Quinoline N-oxide: An oxidized form of quinoline with different biological activities.
Tetrahydroquinoline: A reduced form of quinoline with potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in other quinoline derivatives.
Eigenschaften
CAS-Nummer |
5335-99-9 |
|---|---|
Molekularformel |
C25H22N2O3 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
ethyl 2-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoate |
InChI |
InChI=1S/C25H22N2O3/c1-2-30-25(29)19-12-6-7-13-21(19)27-22(17-9-4-3-5-10-17)20-15-14-18-11-8-16-26-23(18)24(20)28/h3-16,22,27-28H,2H2,1H3 |
InChI-Schlüssel |
CFRIVAVQXGZCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1NC(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-phenyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B12901851.png)
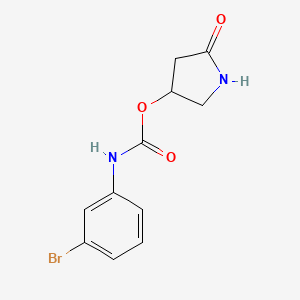
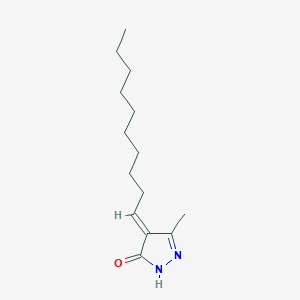
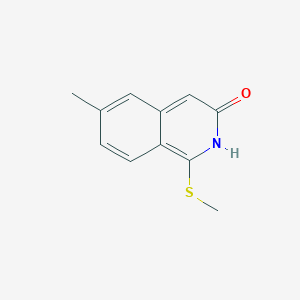
![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)


